4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
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Overview
Description
4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoalkyl ether group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylcyclohexanol and 1-bromo-2-methylpropane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group, forming an alkoxide.
Ether Formation: The alkoxide then reacts with 1-bromo-2-methylpropane in a nucleophilic substitution reaction (S_N2 mechanism) to form the desired ether product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using a strong oxidizer like potassium permanganate (KMnO_4) can lead to the formation of carboxylic acids.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride (LiAlH_4) to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH_3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4) in ether solvents.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used in the study of biological pathways involving ether-linked lipids. Its structural analogs may serve as probes or inhibitors in enzymatic studies.
Medicine
Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its bioavailability or reducing toxicity.
Industry
In materials science, the compound can be used in the synthesis of polymers and resins. Its ether linkage provides flexibility and durability to the polymer chains, making it suitable for high-performance materials.
Mechanism of Action
The mechanism by which 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in lipid metabolism.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Chloro-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
- 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
- 4-[(1-Fluoro-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
Uniqueness
Compared to its chloro, iodo, and fluoro analogs, 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane has a unique reactivity profile due to the bromine atom. Bromine is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the steric effects of the bromo group can influence the compound’s reactivity and selectivity in various chemical transformations.
Properties
Molecular Formula |
C12H23BrO |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)oxy-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-9-5-6-11(7-10(9)2)14-12(3,4)8-13/h9-11H,5-8H2,1-4H3 |
InChI Key |
JDORXEROAOVTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(C)(C)CBr |
Origin of Product |
United States |
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